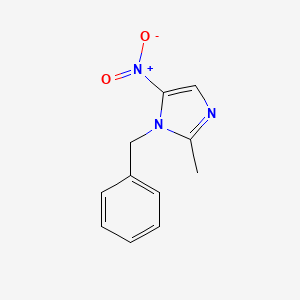
4-Chloro-2-ethylquinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-ethylquinazoline-8-carboxamide is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethylquinazoline-8-carboxamide typically involves the reaction of 4-chloroquinazoline with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-ethylquinazoline-8-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines, each with distinct biological activities .
Aplicaciones Científicas De Investigación
4-Chloro-2-ethylquinazoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-ethylquinazoline-8-carboxamide involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream signaling proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoquinazoline-2-carboxamide: Known for its potent kinase inhibitory activity and anticancer properties.
4-Fluorophenylquinazoline: Exhibits high anti-inflammatory activity.
Uniqueness
4-Chloro-2-ethylquinazoline-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its chlorine and ethyl substitutions enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .
Propiedades
Fórmula molecular |
C11H10ClN3O |
|---|---|
Peso molecular |
235.67 g/mol |
Nombre IUPAC |
4-chloro-2-ethylquinazoline-8-carboxamide |
InChI |
InChI=1S/C11H10ClN3O/c1-2-8-14-9-6(10(12)15-8)4-3-5-7(9)11(13)16/h3-5H,2H2,1H3,(H2,13,16) |
Clave InChI |
KLKZAZMYYGNTNA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C=CC=C2C(=O)N)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


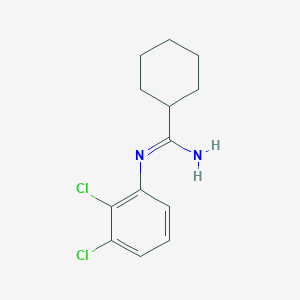
![4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid](/img/structure/B13864611.png)
![[3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone](/img/structure/B13864617.png)
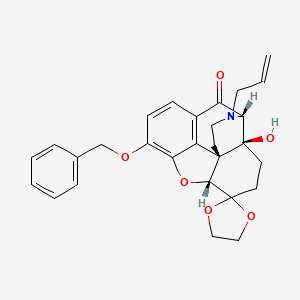
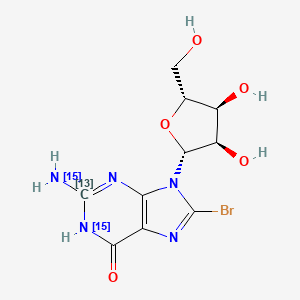
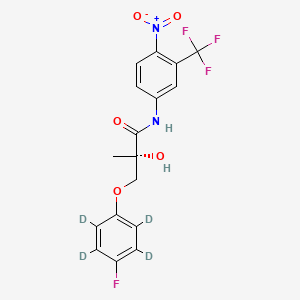
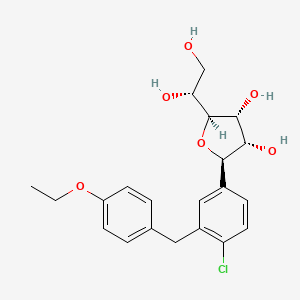
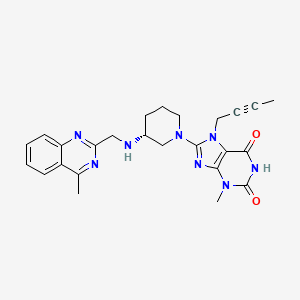
![8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13864639.png)
![4-[2-(Benzyloxy)ethyl]-2-azetidinone](/img/structure/B13864644.png)

